molecular formula C10H13NO6 B13384111 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one

Cat. No.: B13384111
M. Wt: 243.21 g/mol
InChI Key: CBOKZNLSFMZJJA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one (IUPAC name) is a nucleoside analog featuring a pyridin-2-one ring substituted with hydroxyl groups and a hydroxymethyloxolane (arabinofuranose) sugar moiety. Its molecular formula is C₉H₁₃N₃O₆, with a molecular weight of 259.216 g/mol . Key physical properties include a density of 1.96 g/cm³, a boiling point of 538.2°C, and a flash point of 279.3°C .

Biological Relevance This compound is a derivative of 4-hydroxyamino cytidine, a precursor in the synthesis of Molnupiravir (an antiviral drug targeting RNA viruses like SARS-CoV-2) . The hydroxylamino group at position 4 enhances its ability to act as a mutagenic ribonucleoside, incorporating errors into viral RNA during replication .

Properties

Molecular Formula

C10H13NO6

Molecular Weight

243.21 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

InChI

InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2

InChI Key

CBOKZNLSFMZJJA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O

solubility

H2O 18 (mg/mL)
DMSO > 150 (mg/mL)
EtOH < 1 (mg/mL)
DMF > 150 (mg/mL)
EtOAc 0.2 (mg/mL)
CHC13 0.2 (mg/mL)

Origin of Product

United States

Preparation Methods

Starting Materials and Structural Considerations

The synthesis of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one typically begins with:

  • Oxolane precursors : These are sugar-like cyclic ethers such as derivatives of D-ribose or D-xylose, providing the 3,4-dihydroxy-5-(hydroxymethyl)oxolane scaffold.
  • Pyridin-2-one derivatives : The hydroxyhydropyridinone ring is introduced via pyridinone or related heterocyclic intermediates.

The key challenge is the regioselective and stereoselective attachment of the oxolane moiety to the pyridinone ring while preserving the multiple hydroxyl functional groups.

Multi-Step Synthetic Route

The preparation involves a sequence of carefully controlled reactions under inert atmospheres to avoid oxidation or degradation of sensitive intermediates. A representative synthetic scheme includes the following steps:

Step Reagents/Conditions Purpose/Transformation Notes
1 4-Dimethylaminopyridine (DMAP), 1H-imidazole, dichloromethane, 0–20 °C, 16 h, inert atmosphere Activation and protection of hydroxyl groups on oxolane ring Ensures selective reactivity at desired positions
2 N-Ethyl-N,N-diisopropylamine, dichloromethane, 0–20 °C, 4 h, inert atmosphere Base-mediated nucleophilic substitution Facilitates coupling of oxolane to pyridinone
3 Hydroxylamine hydrochloride, triethylamine, acetonitrile, 0–20 °C, 16 h, inert atmosphere Introduction of hydroxyamino group at pyridinone ring Key for hydroxyhydropyridinone formation
4 Triethylamine tris(hydrogen fluoride), tetrahydrofuran, 20 °C, 96 h, inert atmosphere Deprotection and final functional group adjustments Finalizes the free hydroxyl and pyridinone groups

This sequence ensures high regio- and stereochemical fidelity, yielding the target compound with the desired substitution pattern and stereochemistry.

Purification Techniques

Post-synthesis, the compound is purified using:

These purification steps are critical to obtain analytically pure this compound suitable for research or further chemical transformations.

Industrial Scale Preparation

In industrial contexts, the synthesis is adapted for scale-up with emphasis on:

  • Batch processing : Large volumes of starting materials are processed under controlled temperature and inert atmosphere.
  • Continuous flow reactors : Employed to improve reaction efficiency, yield, and reproducibility.
  • Automated monitoring : Real-time quality control using spectroscopic methods ensures batch consistency.

These methods optimize yield, reduce impurities, and maintain the structural integrity of the compound during manufacture.

Summary Table of Key Synthetic Parameters

Parameter Details
Molecular Formula C9H13N3O6
Molecular Weight 259.22 g/mol
Key Reagents DMAP, 1H-imidazole, N-Ethyl-N,N-diisopropylamine, Hydroxylamine hydrochloride, Triethylamine tris(hydrogen fluoride)
Solvents Dichloromethane, Acetonitrile, Tetrahydrofuran
Temperature Range 0–20 °C (reaction steps), 20 °C (deprotection)
Reaction Time 4–96 hours depending on step
Atmosphere Inert (nitrogen or argon)
Purification Chromatography, recrystallization

Research Findings and Optimization Insights

These findings are supported by patent literature and peer-reviewed synthetic protocols, emphasizing the importance of controlled reaction environments and reagent selection.

Chemical Reactions Analysis

Comparison with Similar Compounds

Table 1: Structural Comparison of Nucleoside Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Use/Mechanism Reference
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one C₉H₁₃N₃O₆ 259.216 Hydropyridin-2-one, 4-hydroxyamino group, arabinofuranose sugar Antiviral (Molnupiravir intermediate)
Cytarabine (Ara-C) C₉H₁₃N₃O₅ 243.22 Cytosine base, arabinose sugar, 4-amino group Leukemia treatment (DNA synthesis inhibition)
Decitabine C₈H₁₂N₄O₄ 228.21 1,3,5-Triazin-2-one ring, arabinose sugar, 4-amino group Myelodysplastic syndromes (DNA hypomethylation)
FMAU (2'-Fluoro-5-methyl-arabinosyluracil) C₁₀H₁₂FN₂O₅ 274.21 5-Methyluracil, 2'-fluoro substitution on arabinose PET imaging, antiviral
N4-Benzoylcytidine C₁₆H₁₇N₃O₆ 347.32 Benzoyl-protected amino group at N4, arabinose sugar Nucleoside analog stability enhancement

Key Observations:

Sugar Modifications: All compounds share an arabinofuranose sugar, but substitutions (e.g., 2'-fluoro in FMAU) alter metabolic stability and bioavailability . The hydroxymethyl group in the target compound enhances solubility compared to Decitabine’s methyl group .

Heterocyclic Base Variations :

  • Hydropyridin-2-one (target compound) vs. cytosine (Cytarabine) vs. triazin-2-one (Decitabine): These differences dictate mechanisms—e.g., hydropyridin-2-one supports RNA mutagenesis, while cytosine derivatives inhibit DNA synthesis .

Functional Groups: The 4-hydroxyamino group in the target compound is critical for antiviral activity, contrasting with Cytarabine’s 4-amino group, which targets DNA polymerases .

Key Insights:

  • Synthesis : The target compound is synthesized via hydroxylamine modification of cytidine, a method distinct from fluorination (FMAU) or benzoylation (N4-Benzoylcytidine) .
  • Mechanistic Divergence : While Cytarabine and Decitabine act on DNA, the target compound and FMAU primarily target RNA processes, reflecting their antiviral roles .

Biological Activity

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one, also known by its CAS number 13491-41-3, is a compound with significant biological potential. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H13N3O6
  • Molecular Weight : 259.216 g/mol
  • Density : 1.93 g/cm³
  • Boiling Point : 576.1 °C at 760 mmHg
  • Flash Point : 302.2 °C

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular processes.

  • Inhibition of Cell Proliferation : Research indicates that the compound exhibits antiproliferative effects on mammalian cells. This action is primarily linked to its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division .
  • Regulation of Cell Cycle : The compound has been shown to affect cell cycle regulation, which is crucial for controlling cell growth and proliferation. This property suggests its potential utility in cancer therapy, particularly for tumors with high levels of cytidine deaminase (CDA) expression .
  • Antioxidant Properties : Some studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress and damage caused by free radicals.

Case Studies and Research Findings

StudyFindings
Schott et al. (1994)Demonstrated the synthesis of the compound and its structural characteristics; highlighted its potential as a precursor in medicinal chemistry .
Recent InvestigationsFound that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting a promising role in cancer treatment .
Topoisomerase InhibitionIdentified that the compound's mechanism involves inhibition of topoisomerase II, leading to reduced DNA replication rates in cancer cells .

Potential Applications

Based on its biological activity, this compound may have applications in:

  • Cancer Therapy : As a potential chemotherapeutic agent due to its antiproliferative effects.
  • Pharmaceutical Development : As a lead compound for developing new drugs targeting specific cancers or diseases associated with cell proliferation.

Q & A

Basic: What are the recommended synthetic routes for 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one, and how is purity optimized?

Methodological Answer:
Synthesis often employs nucleoside analog strategies, leveraging protecting groups (e.g., acetyl or benzyl) for hydroxyl and hydroxymethyl moieties to prevent undesired side reactions. Post-synthesis, reverse-phase HPLC with UV detection (e.g., 254 nm) is critical for purification. Purity validation requires dual confirmation via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to resolve structural ambiguities. For lab-scale production, column chromatography using silica gel or ion-exchange resins may supplement HPLC .

Advanced: How can researchers address discrepancies in reported enzymatic inhibition data for this compound?

Methodological Answer:
Contradictions often arise from assay variability (e.g., enzyme source, buffer conditions, or substrate concentrations). To resolve this:

  • Standardize assays using recombinant enzymes (e.g., expressed in E. coli or HEK293 cells) and control for cofactors (e.g., Mg²⁺).
  • Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Perform molecular dynamics simulations to assess conformational stability of enzyme-ligand complexes .

Basic: What analytical techniques are essential for structural elucidation of this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR (600 MHz or higher) to assign stereochemistry and confirm hydroxyl/hydroxymethyl positions.
  • High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular weight (±2 ppm accuracy).
  • Infrared spectroscopy (FTIR) : Identify carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.
    Cross-validate results with reference standards, as described in pharmacopeial guidelines .

Advanced: What experimental designs are optimal for studying this compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS/MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with LC-QTOF-MS. Include antioxidants (e.g., BHT) in stability protocols if oxidation is observed .

Basic: How should researchers quantify this compound in biological matrices (e.g., plasma or tissue)?

Methodological Answer:

  • Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
  • Quantification : LC-MS/MS with deuterated internal standards (e.g., D₃-labeled analog) to correct matrix effects.
  • Validation parameters : Ensure linearity (R² > 0.99), LOD (≤1 ng/mL), and inter-day precision (RSD < 15%) per ICH guidelines .

Advanced: What strategies mitigate off-target effects in cell-based assays involving this compound?

Methodological Answer:

  • CRISPR-Cas9 knockouts : Validate target specificity by comparing wild-type vs. gene-edited cell lines.
  • Proteome-wide profiling : Use affinity chromatography coupled with SILAC (stable isotope labeling by amino acids in cell culture) to identify non-target interactions.
  • Dose-response curves : Calculate selectivity indices (IC₅₀ ratio of off-target/on-target) to prioritize derivatives with improved specificity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Emergency procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Documented safety protocols align with GHS guidelines .

Advanced: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

  • QSAR models : Predict biodegradation pathways using EPI Suite or TEST software.
  • Molecular docking : Simulate interactions with soil enzymes (e.g., laccases) to estimate half-lives.
  • Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀). Cross-reference with OECD Test Guidelines 201 and 202 .

Basic: What are the key considerations for designing in vivo pharmacokinetic studies with this compound?

Methodological Answer:

  • Dosing routes : Compare oral, IV, and IP administration to calculate bioavailability (F%).
  • Sampling intervals : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Tissue distribution : Use whole-body autoradiography or LC-MS/MS to quantify accumulation in organs .

Advanced: How do structural modifications to the hydroxymethyl or pyridinone moieties alter bioactivity?

Methodological Answer:

  • SAR studies : Synthesize analogs with methyl, ethyl, or halogen substitutions.
  • Enzymatic assays : Compare inhibition constants (Kᵢ) against wild-type and mutant enzymes (e.g., kinase domains).
  • Crystallography : Resolve co-crystal structures to identify hydrogen-bonding interactions .

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